1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors. The structure of this compound includes a pyridine ring fused to a pyrrole ring, with a phenylmethoxyphenyl group attached at the 3-position.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(phenylmethoxy)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is typically carried out in an inert atmosphere with a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar coupling reactions but on a larger scale with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the pyridine ring, where the phenylmethoxyphenyl group is attached. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and differentiation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and selectivity.
1H-Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different fusion pattern of the pyridine and pyrrole rings, which can result in distinct chemical and biological properties.
Phenylpyridine derivatives: These compounds contain a phenyl group attached to a pyridine ring and may exhibit different reactivity and biological activities compared to 1H-Pyrrolo[2,3-b]pyridine derivatives.
Properties
CAS No. |
866545-86-0 |
---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H16N2O/c1-2-5-15(6-3-1)14-23-17-10-8-16(9-11-17)19-13-22-20-18(19)7-4-12-21-20/h1-13H,14H2,(H,21,22) |
InChI Key |
CDOXWUSKKVJJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.